2-Azabicyclo[2.1.1]hexane hydrochloride

Process Chemistry Medicinal Chemistry Scale-up Synthesis

2-Azabicyclo[2.1.1]hexane hydrochloride is a conformationally rigid, sp3-rich bicyclic amine that serves as a bioisosteric replacement for ortho- and meta-substituted phenyl rings, reducing cLogP by ~2.3 units and improving metabolic stability. The hydrochloride salt ensures aqueous solubility for peptide coupling and diversification reactions. Its bridgehead nucleophilic substitution proceeds without skeletal rearrangement, enabling predictable library synthesis. Validated at 195-gram scale, this scaffold supports preclinical candidate advancement with documented QC documentation. Choose this building block for lead optimization requiring precise spatial orientation and enhanced pharmacokinetic profiles.

Molecular Formula C5H10ClN
Molecular Weight 119.59 g/mol
CAS No. 871658-02-5
Cat. No. B1526986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.1.1]hexane hydrochloride
CAS871658-02-5
Molecular FormulaC5H10ClN
Molecular Weight119.59 g/mol
Structural Identifiers
SMILESC1C2CC1NC2.Cl
InChIInChI=1S/C5H9N.ClH/c1-4-2-5(1)6-3-4;/h4-6H,1-3H2;1H
InChIKeyILHPSPUYHFANIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[2.1.1]hexane Hydrochloride (CAS 871658-02-5): A Constrained Pyrrolidine Bioisostere for Medicinal Chemistry Procurement


2-Azabicyclo[2.1.1]hexane hydrochloride (CAS 871658-02-5) is a bridged, saturated heterocyclic building block featuring a conformationally rigid [2.1.1]-bicyclic framework. This sp3-rich scaffold serves as a constrained analog of pyrrolidine and a three-dimensional bioisostere for ortho- and meta-substituted phenyl rings in drug design [1][2]. The hydrochloride salt form enhances aqueous solubility and handling stability, making it a versatile intermediate for the synthesis of pharmaceutical candidates requiring precise spatial orientation of substituents [1].

Why Pyrrolidine, Proline, or Phenyl Ring Replacements Cannot Simply Substitute for 2-Azabicyclo[2.1.1]hexane Hydrochloride


Generic substitution of the 2-azabicyclo[2.1.1]hexane core with unconstrained pyrrolidine, flexible proline, or flat phenyl rings introduces divergent conformational, electronic, and pharmacokinetic profiles that fundamentally alter molecular recognition. The methano-bridged bicyclic system imposes a unique puckered geometry that cannot be replicated by monocyclic amines [1]. This rigidity translates into quantifiable differences in trans/cis amide bond ratios, metabolic stability, and target binding entropy—parameters critical for lead optimization in drug discovery [2][3]. The following evidence demonstrates why this specific scaffold cannot be interchanged with close analogs without measurable loss in performance.

Quantitative Differentiation Evidence: 2-Azabicyclo[2.1.1]hexane Hydrochloride vs. Pyrrolidine, Proline, and Phenyl Analogs


Scalable Multigram Synthesis: 195 g Batch Production of 2-Azabicyclo[2.1.1]hexane Hydrochloride

A robust, batchwise multigram synthetic protocol for 2-azabicyclo[2.1.1]hexane hydrochloride has been developed and executed at a 195-gram scale [1]. This scalability is a critical differentiator for procurement, as many constrained bicyclic amines are available only in milligram quantities or require specialized photochemical equipment [1]. The method employs an intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to construct the strained [2.1.1]-bicyclic system [1].

Process Chemistry Medicinal Chemistry Scale-up Synthesis

Conformational Lock: Invariant Trans/Cis Amide Bond Ratio vs. Proline in Peptide Backbones

Incorporation of 2-azabicyclo[2.1.1]hexane as a proline surrogate locks the amide bond geometry, yielding an invariant trans/cis ratio that is independent of solvent polarity or C4-substitution [1]. In contrast, natural proline and 4-substituted proline derivatives exhibit solvent-dependent trans/cis equilibria that vary by up to 30% depending on the substituent electronegativity and environment [1].

Peptide Chemistry Conformational Analysis Collagen Mimetics

Physicochemical Differentiation: Increased sp3 Fraction and Reduced Lipophilicity vs. Phenyl Bioisosteres

As a saturated bioisostere of ortho- and meta-disubstituted benzenes, the 2-azabicyclo[2.1.1]hexane scaffold increases three-dimensionality (fraction sp3) while reducing calculated lipophilicity (cLogP) and improving aqueous solubility [1][2]. These property shifts are quantifiable and directly address the 'escape from flatland' paradigm in medicinal chemistry [3].

Drug Design Physicochemical Properties Bioisosterism

Commercial Purity Specifications: 95–97% Assay with Full Quality Assurance Documentation

Commercial suppliers specify 2-azabicyclo[2.1.1]hexane hydrochloride at 95–97% purity (HPLC/GC) . This level of purity, accompanied by certificates of analysis (CoA) and safety data sheets (SDS), ensures batch-to-batch reproducibility for research and development applications . In contrast, many structurally related bicyclic amines are available only as custom synthesis products with undefined purity or extended lead times.

Quality Control Analytical Chemistry Procurement Specifications

Differential Synthetic Accessibility: Validated Intramolecular Displacement Route vs. Photochemical Methods

The 2-azabicyclo[2.1.1]hexane core can be accessed via a thermal intramolecular displacement reaction using tert-butylsulfinamide, avoiding the specialized photochemical equipment required for alternative [2+2] cycloaddition routes [1][2]. This thermal method is more amenable to scale-up and does not require UV irradiation or sensitizers [1].

Synthetic Methodology Process Development Chemical Procurement

Bridgehead Functionalization Potential: Nucleophilic Substitution at the C1 Position Without Skeletal Rearrangement

The 2-azabicyclo[2.1.1]hexane system permits nucleophilic substitution at the bridgehead (C1) methylene position without undergoing the skeletal rearrangement initially anticipated for such a strained ring system [1]. This enables the installation of diverse functional groups—including heterocycles and β-amino acid homologs—via a methylene spacer, a transformation not readily achievable on simpler bicyclic amines like 2-azabicyclo[2.2.1]heptane [1].

Synthetic Versatility Medicinal Chemistry Building Block Utility

Optimized Procurement and Research Applications for 2-Azabicyclo[2.1.1]hexane Hydrochloride Based on Quantitative Evidence


Constrained Peptidomimetic Synthesis: Collagen Mimetics and β-Turn Stabilization

Leverage the invariant trans/cis amide bond ratio of the 2-azabicyclo[2.1.1]hexane scaffold [1] to design collagen mimetics with predictable triple-helix stability and β-turn peptidomimetics with locked backbone conformations. The hydrochloride salt provides aqueous solubility suitable for peptide coupling reactions, and the validated 195-gram scale synthesis [2] ensures sufficient material for iterative analog synthesis. This application directly addresses the conformational ambiguity inherent in proline-containing peptides.

Lead Optimization via Phenyl Ring Bioisosteric Replacement: Improving Developability Profiles

Replace ortho- or meta-disubstituted phenyl rings in lead compounds with the 2-azabicyclo[2.1.1]hexane core to reduce lipophilicity (ΔcLogP ~2.3 units) and increase fraction sp3 [3][4]. This 'escape from flatland' strategy is correlated with improved metabolic stability, lower hERG liability, and enhanced aqueous solubility—parameters quantified in the predicted physicochemical profile . The commercial availability at 95–97% purity minimizes purification overhead and accelerates SAR exploration.

Bridgehead-Diversified Library Synthesis for Nicotinic Acetylcholine Receptor Ligands

Utilize the bridgehead (C1) nucleophilic substitution chemistry of the 2-azabicyclo[2.1.1]hexane system [5] to generate focused libraries of epibatidine analogs and β-amino acid derivatives. The absence of skeletal rearrangement during substitution enables predictable and high-yielding diversification, a key advantage over other bridged amine scaffolds that undergo carbocation rearrangements under similar conditions. The thermal intramolecular displacement route [2] provides reliable access to the core scaffold without specialized photochemical equipment.

Preclinical Candidate Scale-up: Bridging Discovery and Development

Procure 2-azabicyclo[2.1.1]hexane hydrochloride for preclinical candidate advancement, benefiting from the demonstrated 195-gram batch production capability [2]. This scalability, combined with the non-photochemical synthetic route [2], reduces the risk of supply chain interruption during lead optimization and IND-enabling studies. The hydrochloride salt form simplifies handling and formulation, while the established quality control documentation supports regulatory filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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